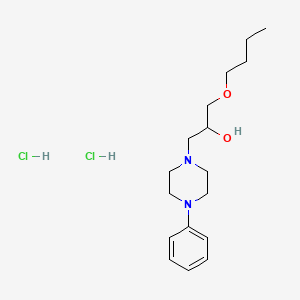

![molecular formula C7H14ClNO B2996616 3-氮杂双环[3.1.1]庚烷-1-基甲醇 盐酸盐 CAS No. 1172575-76-6](/img/structure/B2996616.png)

3-氮杂双环[3.1.1]庚烷-1-基甲醇 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

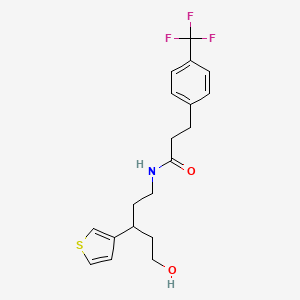

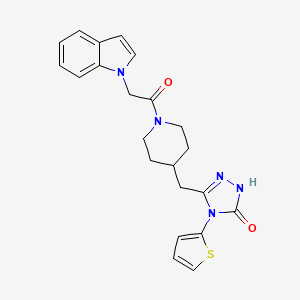

“3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride” is a chemical compound that belongs to the class of 3-azabicyclo[3.1.1]heptanes . It is a nitrogen-containing analog of bicyclo[3.1.1]heptanes . The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, including “3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This approach has been found to be general, scalable, and applicable to the synthesis of mono- and polysubstituted 3-azabicyclo[3.1.1]heptanes .Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride” is characterized by a 3-azabicyclo[3.1.1]heptane core . This core is similar to the core of bicyclo[3.1.1]heptanes, with similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride” is the reduction of spirocyclic oxetanyl nitriles . This reaction proceeds smoothly at room temperature .科学研究应用

结构表征和合成

3-氮杂双环[3.1.1]庚烷-1-基甲醇盐酸盐在结构上与氮杂双环化合物相关,后者因其独特的化学性质和在药物发现中的潜在应用而被广泛研究。例如,与本化合物密切相关的 7-氮杂双环[2.2.1]庚烷-7-鎓氯化物已被结构表征,突出了氮杂双环化合物在新药效团开发中的重要性 (Britvin & Rumyantsev, 2017)。此外,使用相关的 3-氮杂双环[3.2.0]庚烷合成了用于药物发现的高级构建块,证明了这些结构在药物化学中的实用性 (Denisenko et al., 2017)。

多组分级联反应

氮杂双环化合物已被用于新型非对映选择性多组分级联反应,导致形成应变的 3-氮杂双环[3.2.0]庚烷衍生物。这些反应对于合成具有高非对映选择性的复杂分子具有重要意义,表明了氮杂双环化合物在合成有机化学中的潜力 (Kriis et al., 2010)。

核苷类似物的多用途中间体

在核苷类似物合成的领域,2-氮杂双环[2.2.1]庚-5-烯-3-酮环氧化物等氮杂双环化合物已被用作多用途中间体。这些化合物促进了各种核苷类似物的有效合成,展示了氮杂双环结构在治疗剂开发中的广泛适用性 (Dominguez & Cullis, 1999)。

药理特性和芳香化酶抑制

氮杂双环化合物已被发现具有有价值的药理特性,包括作为芳香化酶抑制剂的功效。这表明它们在治疗激素依赖性疾病(例如乳腺癌)中的潜在用途,突出了这些结构的治疗相关性 (Bidoit & Objois, 2008)。

氮杂杂环的合成

氮杂双环化合物已在 Mn(III) 介导的甲醛[3+3]环化反应中被用于合成各种氮杂杂环。该方法展示了氮杂双环化合物在构建复杂的杂环骨架中的多功能性,这在药物开发和合成化学中至关重要 (Wang et al., 2011)。

作用机制

Target of Action

The primary targets of 3-Azabicyclo[31It’s known that this compound is a derivative of the bicyclo[311]heptane structure . Bicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Therefore, it’s plausible that 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride may interact with similar biological targets.

Mode of Action

The exact mode of action of 3-Azabicyclo[31It’s known that the compound was synthesized by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[31The compound’s core structure was incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that the compound may interact with biochemical pathways related to histamine signaling.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31The compound’s incorporation into the structure of the antihistamine drug rupatidine led to a dramatic improvement in physicochemical properties , suggesting potential enhancements in bioavailability.

Result of Action

The molecular and cellular effects of 3-Azabicyclo[31The compound’s incorporation into the structure of the antihistamine drug rupatidine led to a dramatic improvement in physicochemical properties , suggesting potential enhancements in therapeutic efficacy.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31The compound’s synthesis involved the reduction of spirocyclic oxetanyl nitriles , suggesting that the compound’s stability and efficacy may be influenced by factors such as temperature and the presence of reducing agents.

属性

IUPAC Name |

3-azabicyclo[3.1.1]heptan-1-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-5-7-1-6(2-7)3-8-4-7;/h6,8-9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEOSOPPSMJXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CNC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

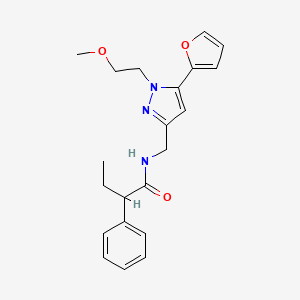

![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)

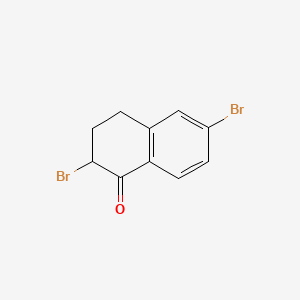

![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)

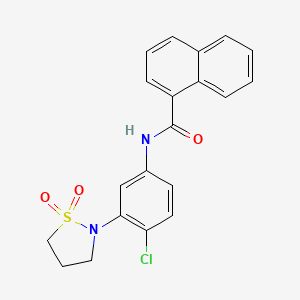

![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)